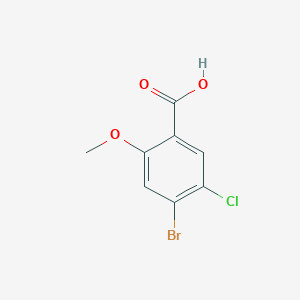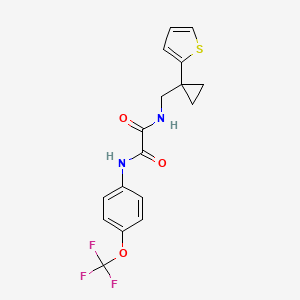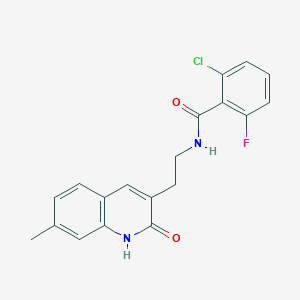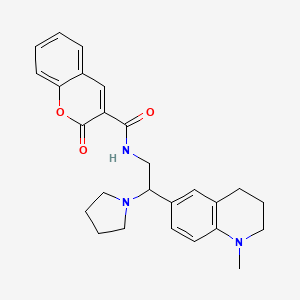
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex molecule that may have potential pharmacological properties due to its structural features. It contains a tetrahydroquinoline moiety, which is a structure of interest in medicinal chemistry for its diverse biological activities. The molecule also includes a chromene carboxamide unit, which is another significant pharmacophore in drug design.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the synthesis of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides has been reported to show anti-inflammatory activity . Although the compound is not directly mentioned, the synthesis of such complex molecules often involves multi-step reactions, including the formation of the tetrahydroquinoline core and subsequent functionalization. Similarly, the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones involves multiple steps, starting from homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, and includes diastereoselective reactions .
Molecular Structure Analysis
The molecular structure of the compound includes a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a cyclohexane ring that contains a nitrogen atom. The presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, suggests potential for increased solubility and interaction with biological targets. The chromene moiety, a benzopyran derivative, is known for its presence in various bioactive compounds .
Chemical Reactions Analysis
The compound likely undergoes chemical reactions typical of its functional groups. For example, the carboxamide group can participate in the formation of hydrogen bonds, which is crucial for its interaction with biological targets. The tetrahydroquinoline and chromene moieties can undergo various electrophilic and nucleophilic substitution reactions, which can be exploited in the synthesis of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not directly reported, we can infer that the molecule's solubility, stability, and reactivity would be influenced by its functional groups. The tetrahydroquinoline and chromene moieties may contribute to the molecule's planarity and rigidity, affecting its ability to interact with biological targets. The presence of multiple nitrogen atoms suggests potential for basicity and the formation of salts, which can be relevant for its pharmacokinetic properties .
科学的研究の応用
C-H Functionalization and Redox-Annulations
Research has shown that cyclic amines, including pyrrolidine and 1,2,3,4-tetrahydroisoquinoline, can undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process is promoted by carboxylic acid, leading to the generation of a conjugated azomethine ylide, followed by 6π-electrocylization and, in some cases, tautomerization. The resulting compounds can be oxidized to pyrroles or reduced to pyrrolidines, highlighting a method for the synthesis of complex heterocyclic structures (Kang et al., 2015).
Synthesis of Pyrrolidine and Tetrahydroquinoline Derivatives
Lewis acid catalysis has been employed to react arylvinylidenecyclopropanes with ethyl (arylimino)acetates, leading to the selective synthesis of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. This process is influenced by the electronic nature of both reactants, providing a facile synthetic protocol for these derivatives (Lu & Shi, 2007).
Antimicrobial Activity of Nitrogen Bridge-head Compounds
Some nitrogen bridge-head pyrido[1,2-b][1,2,4]triazepines incorporating the 6-methylchromone moiety have shown promising antimicrobial activity. These compounds were synthesized from a reaction involving specific electrophiles and screened for their effectiveness against various microbial strains, indicating potential applications in developing new antimicrobial agents (Ibrahim et al., 2011).
Synthesis of Heteroaromatic Polyamides
The synthesis of novel heteroaromatic polyamides containing photosensitive coumarin groups in the main chain has been reported. These polymers, synthesized using a series of aromatic diamines and a novel diacid, exhibit good thermal properties and film-forming capabilities, suggesting potential applications in materials science (Nechifor, 2009).
Applications in Catalysis and Material Science
Rh nanoparticles stabilized by N-Heterocyclic Carbenes have shown efficiency in the catalytic hydrogenation of aromatic substrates, including phenol and pyridine derivatives. These catalysts offer high selectivities under various conditions, demonstrating the potential for applications in catalysis and material science (Martinez-Espinar et al., 2017).
特性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-28-12-6-8-18-15-19(10-11-22(18)28)23(29-13-4-5-14-29)17-27-25(30)21-16-20-7-2-3-9-24(20)32-26(21)31/h2-3,7,9-11,15-16,23H,4-6,8,12-14,17H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSZTWYQYKHPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4OC3=O)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-ethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3013533.png)
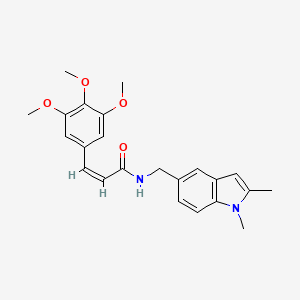
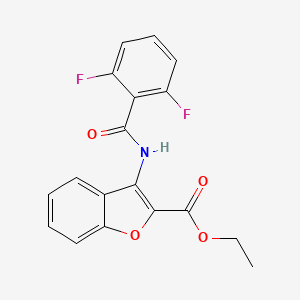
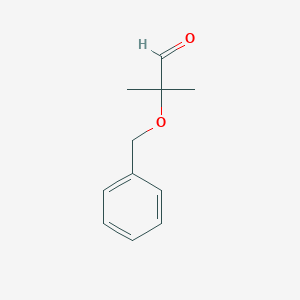
![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/no-structure.png)

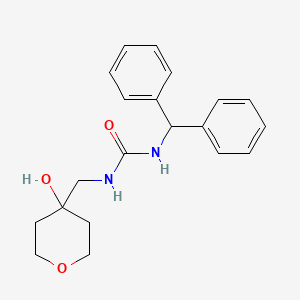
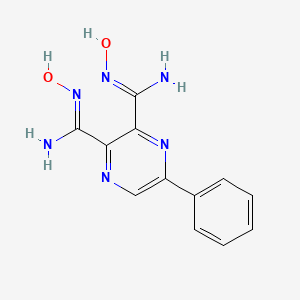
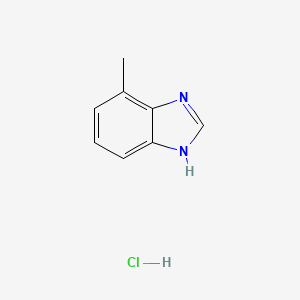
![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B3013549.png)
